The Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X, known as UTX, is a critical protein that functions primarily as a histone demethylase. Specifically, it targets the di- and tri-methylated forms of histone H3 lysine 27 (H3K27me2/3). UTX plays a significant role in various biological processes including gene expression regulation, embryonic development, and cellular reprogramming. Mutations in UTX have been implicated in several human cancers and congenital disorders such as Kabuki syndrome. The protein is encoded by the KDM6A gene, which is located on the X chromosome and escapes X-inactivation in females, resulting in its ubiquitous expression across tissues .
UTX is classified as a member of the Jumonji C domain-containing family of proteins, specifically categorized under histone demethylases. It belongs to a broader group of enzymes that modify chromatin structure and function by removing methyl groups from lysine residues on histones. The protein's activity is essential for maintaining the dynamic balance of histone methylation marks that regulate transcriptional activity and chromatin states .
The synthesis of UTX typically involves recombinant DNA technology, where the KDM6A gene is cloned into an expression vector. This vector is then introduced into suitable host cells (such as Escherichia coli or mammalian cells), where the UTX protein is expressed and subsequently purified.
Purification methods often include affinity chromatography, where a tag (such as His-tag) is used to isolate the protein from cell lysates. Following purification, techniques like size-exclusion chromatography may be employed to further refine the protein preparation. Characterization of the synthesized UTX can be performed using mass spectrometry and Western blotting to confirm identity and purity .
The UTX protein consists of several structural domains:
Recent crystallographic studies have revealed that UTX binds specifically to H3K27me3 through interactions involving both its jumonji domain and a novel zinc-binding domain. The crystal structures provide insights into how UTX discriminates between different methylation states on histones .
The structural data for UTX has been captured in various studies, with resolutions reaching up to 1.80 Å. These studies illustrate the intricate binding mechanisms that allow UTX to recognize specific histone modifications while avoiding others .
UTX catalyzes the removal of methyl groups from H3K27me2/3 through a hydroxylation mechanism that requires iron and α-ketoglutarate as cofactors. This reaction converts methylated lysine residues back to their unmethylated form, thereby influencing gene expression.
The enzymatic activity can be assessed using in vitro assays where substrates are incubated with purified UTX in the presence of necessary cofactors. The products can then be analyzed via mass spectrometry or chromatographic techniques to confirm demethylation .
UTX operates by recognizing specific histone modifications at enhancer regions, leading to transcriptional activation. Upon binding to trimethylated H3K27, UTX catalyzes its demethylation, which alters chromatin structure from a repressive state to an active state conducive for transcription.
Functional studies have shown that loss of UTX leads to increased levels of H3K27me3 and subsequent silencing of target genes involved in critical developmental processes. This underscores the importance of UTX in maintaining proper gene expression profiles during development and differentiation .
UTX is a soluble protein under physiological conditions with a molecular weight typically around 140 kDa. Its stability can be influenced by factors such as temperature and pH.
As a metalloprotein, UTX requires metal ions (primarily iron) for its enzymatic activity. The presence of cofactors like α-ketoglutarate is essential for its function as they participate directly in the demethylation reaction .
Studies have demonstrated that mutations within the KDM6A gene can lead to loss-of-function variants that disrupt normal demethylase activity, contributing to oncogenic processes in various cancers .
UTX has significant implications in both basic research and clinical settings:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2